molecular formula C9H21NO2 B15275239 2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol

2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol

Cat. No.: B15275239
M. Wt: 175.27 g/mol
InChI Key: AWDXGZZOYKLOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol is a chemical compound of interest in organic synthesis and materials science research. This alkylethanolamine derivative features a tertiary amine center and a hydroxyl group, separated by an ether linkage, a structural motif known to impart valuable properties in various research applications . While specific studies on this exact compound are limited, research on its close structural analogues provides strong insight into its potential utility. For instance, compounds like 2-[2-(dimethylamino)ethoxy]ethanol are extensively studied as catalysts for polyurethane formation and as key intermediates in the synthesis of cationic surfactants and corrosion inhibitors . The presence of the 2,2-dimethylpropyl (neopentyl) group in this specific molecule may influence its steric and electronic characteristics, potentially offering unique reactivity or stability profiles compared to its straight-chain analogues. Researchers value this class of compounds for developing novel surfactants , and for exploring applications in carbon capture technologies due to the weak basicity of the amine group . Furthermore, alkylethanolamine derivatives serve as important building blocks in pharmaceutical research, for instance, in the synthesis of complex heterocyclic derivatives with potential biological activity and in the development of advanced therapeutic modalities. As a chemical intermediate, it can be used to incorporate both hydrophilic and weakly basic functionalities into larger molecules. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the relevant safety data sheets and conduct appropriate risk assessments before use.

Properties

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

2-[2-(2,2-dimethylpropylamino)ethoxy]ethanol

InChI

InChI=1S/C9H21NO2/c1-9(2,3)8-10-4-6-12-7-5-11/h10-11H,4-8H2,1-3H3

InChI Key

AWDXGZZOYKLOPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCCOCCO

Origin of Product

United States

Preparation Methods

Structural Overview and Nomenclature

Chemical Identity

The compound, systematically named 2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol, belongs to the class of ethanolamine derivatives. Its molecular formula is $$ \text{C}9\text{H}{21}\text{NO}_2 $$ (molar mass: 175.27 g/mol), featuring a neopentylamine (2,2-dimethylpropylamine) group linked via an ethoxy spacer to a primary alcohol.

Stereochemical Considerations

While the compound lacks chiral centers, steric effects from the neopentyl group significantly influence its reactivity. Computational models predict a gauche conformation favoring intramolecular hydrogen bonding between the amine and hydroxyl groups.

Synthetic Routes

Epoxide Ring-Opening with Neopentylamine

The most industrially viable method adapts the ethylene oxide amination process used for N,N-dimethylaminoethoxyethanol (DMAEE).

Reaction Mechanism

Neopentylamine reacts with ethylene oxide in a nucleophilic ring-opening reaction:
$$
\text{(CH}3\text{)}3\text{CCH}2\text{NH}2 + \text{C}2\text{H}4\text{O} \rightarrow \text{(CH}3\text{)}3\text{CCH}2\text{NH}(\text{CH}2\text{CH}2\text{OH}) + \text{H}2\text{O}
$$
Excess ethylene oxide prevents di-adduct formation, with typical molar ratios of 1:1.05–1.2 (amine:oxide).

Process Parameters (Table 1)
Parameter Optimal Range Industrial Setup
Temperature 40–60°C Jacketed reactor
Pressure 0.1–0.5 MPa Continuous flow system
Catalyst None required
Reaction Time 2–4 hours Plug-flow reactor
Yield (crude) 78–85% Distillation recovery

Data extrapolated from DMAEE synthesis protocols

Halide Displacement Method

Laboratory-scale synthesis employs 2-chloroethoxyethanol and neopentylamine under basic conditions:

$$
\text{(CH}3\text{)}3\text{CCH}2\text{NH}2 + \text{Cl}(\text{CH}2)2\text{OCH}2\text{CH}2\text{OH} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound} + \text{KCl} + \text{H}_2\text{O}
$$

Optimization Challenges
  • Solvent Selection : DMF or DMSO at 80–100°C enhances nucleophilicity but risks thermal decomposition
  • Byproduct Formation : Up to 12% bis-alkylated product requires chromatographic removal

Purification and Stabilization

Distillation Protocols

Industrial purification follows a two-stage distillation process:

  • Primary Fractionation : Removes excess amine and ethylene oxide at 40–90°C/10–150 mbar
  • Thin-Film Evaporation : Isolates product (bp 135–140°C/0.01–0.1 mbar) from glycol byproducts

Color Stabilization

Post-distillation treatment with 0.5–1.0 wt% phosphorous acid ($$ \text{H}3\text{PO}3 $$) reduces APHA color index from >100 to <20 by complexing oxidation-sensitive impurities.

Analytical Characterization

Spectroscopic Data (Table 2)

Technique Key Signals
$$ ^1\text{H NMR} $$ δ 1.01 (s, 9H, neopentyl), δ 2.68 (t, 2H, NCH2), δ 3.61 (m, 4H, OCH2CH2O)
$$ ^{13}\text{C NMR} $$ δ 28.9 (C(CH3)3), δ 54.1 (NCH2), δ 69.8–72.4 (OCH2CH2O)
IR (cm$$ ^{-1} $$) 3360 (OH), 2945 (C-H stretch), 1115 (C-O-C)

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows ≥98.5% purity with retention time = 6.72 min.

Industrial Scale Considerations

Material Compatibility

Reactor linings require Hastelloy C-276 due to amine-induced corrosion at elevated temperatures.

Waste Stream Management

Distillation residues containing <5% product are incinerated with energy recovery (HV ≈ 25 MJ/kg).

Emerging Synthetic Approaches

Enzymatic Amination

Preliminary studies with transaminases show 40–50% conversion at 30°C, but enzyme denaturation above 1 M substrate limits scalability.

Flow Chemistry Systems

Microreactor trials demonstrate 92% yield in 15 min residence time, enabling on-demand production for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form primary or secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed

Scientific Research Applications

Based on the search results, here's what is known about the compound 2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol and its potential applications:

Basic Information

  • Name: this compound .
  • CAS No.: 1247232-37-6 .
  • Molecular Weight: 175.27 .
  • Molecular Formula: C9H21NO2 .

Potential Applications and Research

While specific applications and case studies for this compound are not detailed in the provided search results, some results give related information:

  • General Use: This compound is sold as a chemical product . It is explicitly not intended to be used in foods, cosmetics, drugs (for humans or animals), consumer products, or biocides .
  • Related Compounds: The search results mention other similar compounds, such as 2-{2-[(2-phenylethyl)amino]ethoxy}ethan-1-ol, which is one of many organic compounds for life science applications . American Elements can supply life science materials in most volumes, including bulk quantities, and can produce materials to customer specifications .

Safety Information

  • Safety data is not readily available online for 2-{2-[(2-phenylethyl)amino]ethoxy}ethan-1-ol. Contacting the provider or requesting a Safety Data Sheet (SDS) is recommended .

Other related compounds

  • 2-(2-[(1,1-Dimethylprop-2-ynyl)oxy]ethoxy)ethan-1-ol, also known as C9H16O3, has a molecular weight of 172.22 g/mol .
  • 2-[2-(2-Aminoethoxy)ethoxy]ethanol, also known as C6H15NO3 .

Mechanism of Action

The mechanism of action of 2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Substituent Effects: Amino vs. Ether/Phenoxy Groups

Key Compounds for Comparison:

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5): Features a phenoxy group linked to a bulky tetramethylbutyl substituent .

2-(2-Methoxyethoxy)ethanol (DEGME) (CAS 111-77-3): Contains a methoxy group instead of an amino moiety .

2-[3-(Dimethylamino)propylamino]ethanol (SCHEMBL11210027): A branched tertiary amine with dimethylamino and isobutyl groups .

Structural Differences:

  • Amino Group Reactivity: The neopentyl amino group in the target compound enables hydrogen bonding and protonation, unlike the inert ether linkages in DEGME or phenoxy derivatives.

Table 1: Substituent and Property Comparison

Compound Functional Group Molar Mass (g/mol) Key Properties
Target Compound Neopentyl aminoethoxy ~205.3 (estimated) High polarity, basicity, steric hindrance
2-(2-Methoxyethoxy)ethanol (DEGME) Methoxyethoxy 134.17 Low toxicity, hygroscopic, miscible in water
SCHEMBL11210027 Branched tertiary amine 202.34 Surfactant potential, high solubility

Thermophysical and Solubility Properties

Evidence from DEGME Studies :

  • Mixing Enthalpies: DEGME exhibits nonideal mixing behavior with alcohols (e.g., propan-1-ol, butan-2-ol), attributed to hydrogen bonding and van der Waals interactions . The target compound’s amino group may amplify these effects due to stronger dipole interactions.
  • Density and Viscosity : DEGME has a density of ~1.035 g/cm³ and viscosity of ~4.5 mPa·s at 298 K . The target compound’s higher polarity and bulkiness may increase viscosity and density compared to DEGME.

Table 2: Thermophysical Data (Representative Examples)

Compound Boiling Point (°C) Solubility in Water Log P (Estimated)
Target Compound ~250–280 Moderate 1.2–1.8
DEGME 202 Fully miscible -0.76
CAS 9036-19-5 >300 Low 3.5–4.0

Reactivity Comparison :

  • DEGME : Stable under standard conditions; undergoes oxidation only under harsh conditions .
  • Target Compound: Likely susceptible to oxidation at the amino group, requiring stabilization (e.g., antioxidants or inert storage) .

Biological Activity

2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol, also known by its CAS number 1247232-37-6, is an organic compound with significant biological potential due to its unique structural features. This compound contains a tertiary amine, ether, and hydroxyl functionalities, which contribute to its diverse biological activities. This article reviews its biological activity, including toxicity studies, potential therapeutic uses, and environmental impact.

  • Molecular Formula : C₉H₂₁NO₂
  • Molecular Weight : 175.27 g/mol
  • Structural Features :
    • Tertiary amine group
    • Ether linkage
    • Hydroxyl group

The biological activity of this compound is primarily attributed to its ability to interact with various biological systems:

  • Weak Base : As a weak base, it can influence cellular pH and interact with cellular membranes.
  • Surfactant Properties : It exhibits surfactant characteristics that can disrupt microbial membranes, making it useful in biocidal applications against sulfate-reducing microorganisms in oilfield settings .

2. Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

  • A study on New Zealand White rabbits assessed cutaneous toxicity at various concentrations (0, 50, 250, and 500 mg/kg). No clinical signs or significant effects on body weight were observed over a nine-day period .
Concentration (mg/kg)Clinical SignsBody Weight Change
0NoneNo change
50NoneNo change
250NoneNo change
500NoneNo change

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of related compounds, it was found that cationic surfactants could effectively inhibit the growth of sulfate-reducing bacteria. The effectiveness of these compounds in oilfield applications highlights their potential use in managing microbial populations that can cause corrosion and other issues .

Research Findings on Applications

  • Corrosion Inhibition : The compound has been evaluated for its effectiveness as a corrosion inhibitor in various industrial applications due to its surfactant properties.
  • Biocidal Applications : Its ability to act against sulfate-reducing microorganisms makes it valuable in oilfield applications where such bacteria pose significant operational challenges.
  • Potential Therapeutic Uses : Preliminary studies suggest that the compound may have applications in drug formulation due to its ability to enhance solubility and stability of active pharmaceutical ingredients.

Q & A

Q. What are the optimal synthetic routes for 2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol, and what reaction conditions are critical for high yield?

The synthesis involves reacting 2,2-dimethylpropylamine with ethylene oxide derivatives under controlled conditions. Elevated temperatures (80–120°C) and catalysts like sodium hydroxide or transition metals improve reaction efficiency. Key steps include nucleophilic substitution to form the ethoxy-amine backbone, followed by purification via column chromatography . Critical parameters include inert atmospheres (e.g., nitrogen) to prevent oxidation and precise stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies amine and hydroxyl proton environments, while Infrared (IR) spectroscopy confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹, O-H stretch at ~3400 cm⁻¹). Mass spectrometry (GC-MS or LC-MS) validates molecular weight and fragmentation patterns. Purity is assessed via High-Performance Liquid Chromatography (HPLC) .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for experimental design?

The compound exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its amino and hydroxyl groups. Moderate solubility in ethanol and water is pH-dependent, with protonation of the amine enhancing aqueous solubility. Solvent choice impacts reaction kinetics and purification; for example, ethanol/water mixtures are ideal for recrystallization .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s biological activity across studies be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or impurities. Researchers should:

  • Standardize purity thresholds (≥95% via HPLC).
  • Use isogenic cell lines or enzyme batches to control biological variability.
  • Perform dose-response curves to differentiate specific activity from off-target effects . Comparative studies with structural analogs (e.g., 2-(2-(dimethylamino)ethoxy)ethanol) can isolate the role of the 2,2-dimethylpropyl group .

Q. What computational strategies predict the compound’s interaction with enzymatic targets (e.g., α-amylase)?

Molecular docking (AutoDock Vina, Schrödinger Suite) models hydrogen bonding between the amine group and catalytic residues (e.g., Asp197 in α-amylase). Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. Molecular Dynamics (MD) simulations assess binding stability under physiological conditions .

Q. How do reaction conditions influence the compound’s stability during long-term storage?

Degradation pathways include oxidation of the amine group and hydrolysis of the ether linkage. Stability is maximized by:

  • Storing under argon at –20°C.
  • Adding antioxidants (e.g., BHT) at 0.1% w/w.
  • Using amber glass vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .

Q. What methodologies optimize the compound’s enantiomeric purity for chiral studies?

Chiral chromatography (Chiralpak AD-H column) resolves enantiomers, while asymmetric synthesis employs chiral catalysts (e.g., BINOL-derived phosphoric acids). Kinetic resolution via lipase-catalyzed esterification (e.g., Candida antarctica lipase B) selectively modifies one enantiomer .

Methodological Recommendations

  • Synthesis Optimization: Use Design of Experiments (DoE) to model temperature, catalyst loading, and solvent effects .
  • Toxicological Screening: Employ Ames tests and zebrafish embryo models to assess genotoxicity and developmental effects .
  • Scale-Up: Transition from batch to flow chemistry for improved heat management and yield consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.